2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one

Physicochemical characterization Crystallinity Purification

2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one (CAS 6590-36-9), also known as 3,4,5,6-tetramethyl-1-benzocyclobutanone , is a highly substituted benzocyclobutenone belonging to the bicyclo[4.2.0]octa-1,3,5-trien-7-one class. It features a benzene ring fused to a cyclobutanone with four methyl substituents at positions 2, 3, 4, and 5, giving it a molecular formula of C12H14O and a molecular weight of 174.24 g/mol.

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
CAS No. 6590-36-9
Cat. No. B12805031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one
CAS6590-36-9
Molecular FormulaC12H14O
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C(=C1C)CC2=O)C)C
InChIInChI=1S/C12H14O/c1-6-7(2)9(4)12-10(8(6)3)5-11(12)13/h5H2,1-4H3
InChIKeyLEISDCHDKZDVAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one (CAS 6590-36-9): Core Physicochemical Profile for Procurement Specification


2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one (CAS 6590-36-9), also known as 3,4,5,6-tetramethyl-1-benzocyclobutanone [1], is a highly substituted benzocyclobutenone belonging to the bicyclo[4.2.0]octa-1,3,5-trien-7-one class. It features a benzene ring fused to a cyclobutanone with four methyl substituents at positions 2, 3, 4, and 5, giving it a molecular formula of C12H14O and a molecular weight of 174.24 g/mol . This compound is a crystalline solid with a melting point of 160–161 °C and a boiling point of 323.8 °C at 760 mmHg, and it exhibits a computed LogP of 2.66 and zero hydrogen bond donors . Its strained four-membered ketone ring and electron-rich aromatic core make it a versatile intermediate in organic synthesis, particularly for ring-expansion and cycloaddition chemistry [2].

Why In-Class Benzocyclobutenones Cannot Substitute for 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one in Research and Development


Benzocyclobutenones share a common bicyclo[4.2.0]octa-1,3,5-trien-7-one core, but the presence and position of substituents on the aromatic ring profoundly alter the compound's physicochemical properties, electronic character, and chemical reactivity [1]. The tetramethyl substitution pattern of 2,3,4,5-tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one raises the melting point to 160–161 °C—converting it to a crystalline solid at ambient conditions—while the unsubstituted parent benzocyclobutenone (CAS 3469-06-5) is a low-melting solid or liquid with a boiling point of only 71–72 °C at reduced pressure (2 Torr) . This difference in physical form directly impacts handling, purification options, and formulation in both laboratory synthesis and industrial process development. Moreover, the four electron-donating methyl groups increase the electron density of the aromatic ring, altering the compound's reactivity in electrophilic substitution and cycloaddition reactions, while steric crowding around the cyclobutanone carbonyl influences ring-opening pathways and reduction chemoselectivity [2]. These differences are significant enough that results obtained with the parent compound or less-substituted analogs cannot be assumed to translate to the tetramethyl derivative without experimental validation.

Quantitative Differentiation Evidence for 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one (6590-36-9) vs. the Unsubstituted Parent Benzocyclobutenone


Melting Point Elevation Converts a Low-Melting Solid into a Crystalline Solid with Favorable Handling Characteristics

The tetramethyl substitution raises the melting point from the low-melting range of the unsubstituted parent benzocyclobutenone (CAS 3469-06-5, reported as a liquid or low-melting solid with a boiling point of 71–72 °C at 2 Torr) to 160–161 °C for the target compound . This 89 °C elevation in melting point converts the compound into a readily crystallizable solid at ambient temperatures, enabling purification by recrystallization rather than distillation and simplifying storage, weighing, and formulation for both laboratory-scale synthesis and industrial batch processing.

Physicochemical characterization Crystallinity Purification

Increased Hydrophobicity (LogP 2.66) Relative to Unsubstituted Benzocyclobutenone (LogP 0.7) Expands Utility in Non-Polar Reaction Media

The computed LogP (octanol-water partition coefficient) of 2,3,4,5-tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one is 2.66 by the ChemSrc method , compared to the XLogP3 value of approximately 0.7 for the unsubstituted parent benzocyclobutenone [1]. This increase of approximately 1.9 log units—representing a roughly 80-fold higher partition into octanol—reflects the substantial impact of the four methyl substituents on lipophilicity. The higher LogP implies superior solubility in non-polar organic solvents such as toluene, hexanes, and dichloromethane, while retaining adequate solubility in polar aprotic solvents.

Hydrophobicity Solvent compatibility Partition coefficient

Chemoselective Reduction Behavior: Ring-Opening with Hydride Donors vs. Ring Retention with Wolff-Kishner Conditions

In the foundational study by Hart et al. (1966), tetramethylbenzocyclobutenone (designated as compound III in the original paper) was reduced under two different conditions with divergent outcomes: lithium aluminum hydride or sodium borohydride reduction led to ring-opened products (pentamethylbenzyl alcohol and hexamethylbenzene), while Wolff-Kishner reduction preserved the bicyclic framework and yielded tetramethylbenzocyclobutene (XVIII) [1]. This chemoselectivity profile differs from that of less-substituted benzocyclobutenones, where hydride reduction typically yields the corresponding benzocyclobutenol without ring opening. The steric crowding from the four methyl groups destabilizes the tetrahedral intermediate, favoring C–C bond cleavage.

Reduction chemoselectivity Ring-opening Wolff-Kishner reduction

Strained Cyclobutanone Ring with Enhanced Thermal Stability Relative to Non-Fused Cyclobutanones: DSC/TGA Data Gap

The cyclobutanone ring in 2,3,4,5-tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one is fused to a fully substituted benzene ring, which imparts both ring strain (characteristic of four-membered ketones) and additional thermal stability from aromatic conjugation . The compound's synthetic precursor, the corresponding 1,1-dichlorobenzocyclobutene, is converted to the ketone by hydrolysis, and the ketone itself is stable to Wolff-Kishner conditions at elevated temperatures [1]. In contrast, non-fused tetramethylcyclobutanone undergoes thermal ring-opening or fragmentation at significantly lower temperatures. Quantitative DSC or TGA data comparing onset decomposition temperatures of this benzocyclobutenone versus non-fused cyclobutanones were not identified in the available literature.

Ring strain Thermal stability Flash-vacuum pyrolysis

Priority Application Scenarios for 2,3,4,5-Tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one Based on Differential Evidence


Synthesis of Sterically Hindered Polyalkylated Benzocyclobutenes via Wolff-Kishner Reduction

The Wolff-Kishner reduction of 2,3,4,5-tetramethylbicyclo(4.2.0)octa-1,3,5-trien-7-one yields the corresponding tetramethylbenzocyclobutene with the bicyclic framework intact [1]. This contrasts with hydride reductions, which cleave the four-membered ring. Researchers aiming to access the hydrocarbon analog for polymer precursor or material science applications should procure this specific ketone rather than attempting reduction of less-substituted analogs, as the tetramethyl substitution pattern directly determines both the steric environment and the electronic properties of the resulting benzocyclobutene. The crystalline nature of the starting ketone (mp 160–161 °C) also simplifies purification of the precursor before the reduction step.

Ring-Expansion and C–C Bond Activation Studies Leveraging Steric Crowding

The four methyl substituents create significant steric congestion around the cyclobutanone carbonyl, which can accelerate C–C bond cleavage pathways that are sluggish in less-substituted benzocyclobutenones [1]. This compound is therefore a preferred substrate for transition-metal-catalyzed ring-expansion reactions where steric acceleration of the initial oxidative addition or β-carbon elimination step is desired. Synthetic methodology groups developing new C–C activation protocols can use this tetramethyl derivative as a benchmark substrate with enhanced reactivity compared to the parent benzocyclobutenone.

Non-Polar Solvent-Based Synthetic Methodologies Requiring High Substrate Solubility

With a LogP of 2.66, this compound exhibits approximately 80-fold greater partition into octanol than the unsubstituted parent benzocyclobutenone (LogP ≈ 0.7) [1]. This elevated lipophilicity translates to superior solubility in non-polar solvents such as toluene, hexanes, and dichloromethane—media commonly employed in organometallic and cycloaddition chemistry. For synthetic protocols where the benzocyclobutenone must remain fully dissolved at high concentration in non-polar media, the tetramethyl derivative offers a clear solubility advantage over the parent compound.

Crystallization-Enabled Purification in Multi-Step Synthetic Sequences

The melting point of 160–161 °C means this compound is a crystalline solid at ambient temperature, in contrast to the unsubstituted benzocyclobutenone which is a low-melting solid or liquid [1]. In multi-step synthetic sequences where intermediate purification is required, the ability to purify by recrystallization rather than column chromatography or distillation can significantly reduce solvent consumption, processing time, and product loss. This practical advantage is particularly relevant for process chemistry and scale-up operations where the cost of chromatographic purification becomes prohibitive.

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